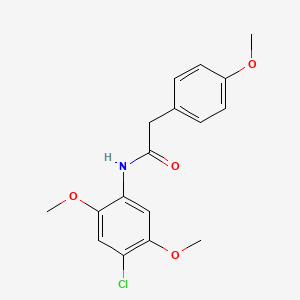
N-(4-isopropoxyphenyl)propanamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds structurally related to N-(4-isopropoxyphenyl)propanamide often involves reactions between specific amine compounds and acids or their derivatives. For example, the synthesis of (±)-2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide, a compound with a similar structure, was achieved through a reaction between amphetamine and flurbiprofen, yielding high results and characterized via various spectroscopic methods (Manolov, Ivanov, & Bojilov, 2022).
Molecular Structure Analysis
The molecular structure of compounds similar to N-(4-isopropoxyphenyl)propanamide has been extensively analyzed using techniques like NMR, IR, and mass spectrometry. The structural elucidation provides valuable insights into the molecular arrangement and potential functional properties of these compounds. For instance, the crystal structure of a related compound, (S)-2-(2-hydroxynaphthalen-6-yl)-N-((pyridin-4-yl)methyl) propanamide, was determined, showing a supramolecular helical chain formed through hydrogen bonding (Wang & He, 2011).
Applications De Recherche Scientifique
Pharmacokinetics and Metabolism in Rats
Recent research has explored the pharmacokinetics and metabolism of S-1, a potent selective androgen receptor modulator, in rats. This compound is being developed for androgen-dependent diseases and holds promise as a novel therapeutic agent for benign hyperplasia. The study demonstrated that S-1 has a low clearance rate, moderate volume of distribution, and is rapidly absorbed, slowly cleared, and extensively metabolized in rats (Wu et al., 2006).
Quantum Chemical Studies for Anti-Prostatic Carcinoma
N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-3-[(4-methylphenyl)sulfonyl]propanamide (bicalutamide), an oral medication used for treating prostate cancer, underwent quantum chemical studies. The research involved evaluating the steric energy and identifying the most energetically favorable conformation for the compound, providing insights into its potential efficacy in blocking androgen receptors on prostate cancer cells (Otuokere & Amaku, 2015).
Synthesis and Immunosuppressive Activities
A study focused on the synthesis of N-aryl-3-(indol-3-yl)propanamides and evaluating their immunosuppressive activities. This included a specific compound, 3-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(4-nitrophenyl)propanamide, which showed significant inhibitory activity on murine splenocytes proliferation and mice delayed-type hypersensitivity assays (Giraud et al., 2010).
Anticonvulsant Activity of Hybrid Compounds
Research on the design and synthesis of new hybrid compounds derived from propanamides showed promising anticonvulsant activities. These compounds, which combine chemical fragments of known antiepileptic drugs, displayed broad spectra of activity across various preclinical seizure models, indicating potential as new therapeutic agents for epilepsy (Kamiński et al., 2015).
Glucocorticoid Receptor Modulators
A series of 2,2-dimethyl-3,3-diphenyl-propanamides were investigated as novel glucocorticoid receptor modulators. The study found that certain derivatives displayed good agonist activity in GR-mediated transrepression assays with reduced activity in transactivation assays. This suggests potential applications in reducing inflammatory responses with decreased side effects (Yang et al., 2010).
Novel Propanamide Analogue from Mangrove Streptomyces
A new propanamide analogue was isolated from the cultured broth of Streptomyces sp. Q24 obtained from mangrove soil. This compound, along with known diketopiperazines, showed activity in inhibiting the proliferation of human glioma cells, indicating potential applications in cancer research (Ye et al., 2017).
Radiosynthesis for Prostate Cancer Imaging
Carbon-11-labeled propanamide derivatives were synthesized as selective androgen receptor modulator radioligands for prostate cancer imaging. This development facilitates prostate cancer imaging using positron emission tomography, offering new avenues for the diagnosis and treatment monitoring of prostate cancer (Gao et al., 2011).
The studies mentioned above provide a diverse range of scientific research applications for N-(4-isopropoxyphenyl)propanamide and related compounds, spanning from cancer treatment and imaging to epilepsy therapy and immunosuppression.
Scientific Research Applications of N-(4-isopropoxyphenyl)propanamide
Quantum Chemical Studies
N-(4-isopropoxyphenyl)propanamide has been investigated in quantum chemical studies, focusing on its potential as an anti-prostatic carcinoma drug. Bicalutamide, a variant of this compound, demonstrated its utility in treating prostate cancer due to its anti-androgen properties. Quantum chemical analyses provided insights into the most energetically favorable conformations, steric energy, and the most feasible positions for the drug to block androgen receptors in tissues, highlighting its therapeutic potential (Otuokere & Amaku, 2015).
Immunomodulatory Effects
N-aryl-3-(indol-3-yl)propanamides, a class of compounds related to N-(4-isopropoxyphenyl)propanamide, demonstrated immunosuppressive activities. Specific variants exhibited significant inhibitory activities on murine splenocytes proliferation in vitro and mice delayed-type hypersensitivity assay in vivo, indicating their potential use in controlling immune responses (Giraud et al., 2010).
Anticonvulsant Properties
Hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and related structures have been synthesized and evaluated for their anticonvulsant activities. These molecules demonstrated broad spectra of activity across various preclinical seizure models, showcasing their potential as new hybrid anticonvulsant agents (Kamiński et al., 2015).
Anti-inflammatory and Glucocorticoid Receptor Modulation
Dimethyl-diphenyl-propanamide derivatives have been reported as novel glucocorticoid receptor modulators. These compounds exhibit good agonist activity in GR-mediated transrepression assays and reduced agonist activity in GR-mediated transactivation assays. They have shown anti-inflammatory activity comparable to prednisolone, with markedly decreased side effects, indicating their potential as safer anti-inflammatory agents (Yang et al., 2010).
Antiproliferative Compounds from Natural Sources
A new propanamide analogue was isolated from the cultured broth of the actinomycete Streptomyces sp. Q24 from mangrove soil. This compound, along with known diketopiperazines, exhibited antiproliferative activity against human glioma cells, marking the first instance of such a propanamide analogue being found in nature and demonstrating the antiproliferative property of these compounds against glioma cells (Ye et al., 2017).
Propriétés
IUPAC Name |
N-(4-propan-2-yloxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-4-12(14)13-10-5-7-11(8-6-10)15-9(2)3/h5-9H,4H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCZZGQIEXQFZIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-propan-2-yloxyphenyl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



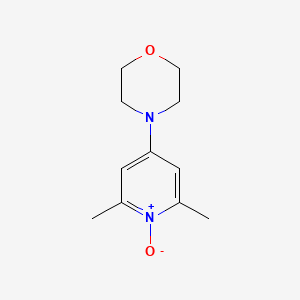
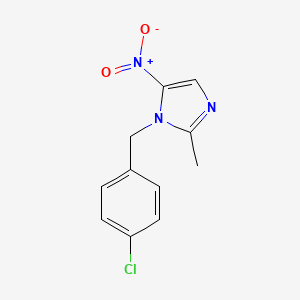
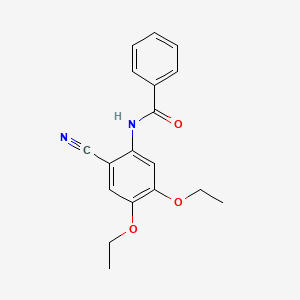
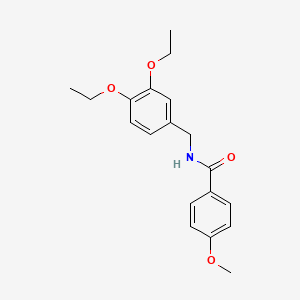
![4-{4-[(4-chlorophenoxy)acetyl]-1-piperazinyl}-2-methyl-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5599653.png)
![ethyl {5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}acetate](/img/structure/B5599667.png)
![1-cyclopentyl-N-[(5-fluoro-1H-indol-2-yl)methyl]-N-methyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5599675.png)
![3-[(4-chlorophenyl)amino]-1-phenyl-1H-pyrrole-2,5-dione](/img/structure/B5599689.png)


![2-[(3,5-dimethoxybenzoyl)amino]benzoic acid](/img/structure/B5599704.png)
![4-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(4,4,4-trifluorobutanoyl)piperidine](/img/structure/B5599706.png)

